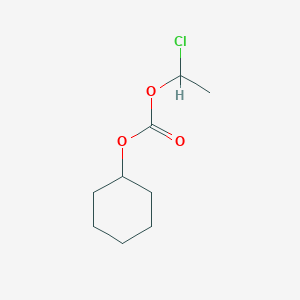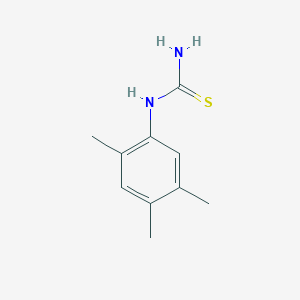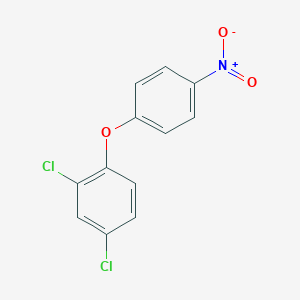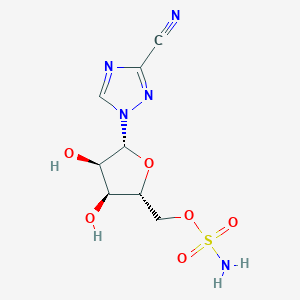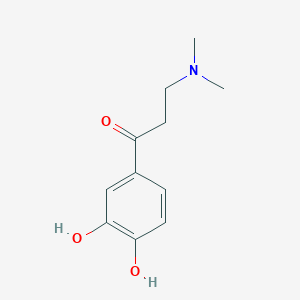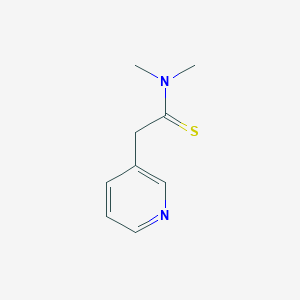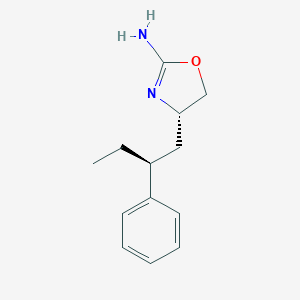
(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to (S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine involves multi-step chemical reactions, including cycloaddition, nucleophilic substitution, and ring-closure mechanisms. For example, efficient synthesis methods for oxazoline derivatives often involve palladium-catalyzed oxidative carbonylation of prop-2-ynylamides, leading to the formation of oxazolines with chelating groups and bisoxazolines bearing an (alkoxycarbonyl)methylene chain at the 5 position (Bacchi et al., 2002). These synthetic routes highlight the versatility and adaptability of oxazoline synthesis under various reaction conditions.
Molecular Structure Analysis
The molecular structure of oxazoline compounds is characterized by the presence of a 5-membered ring containing nitrogen and oxygen atoms, which significantly influences their chemical behavior and reactivity. X-ray crystallography is commonly used to determine the crystal structures, revealing details about molecular conformations and intermolecular interactions. For instance, studies on related oxazoline derivatives have shown that their molecular structures are stabilized by weak intermolecular hydrogen bonding interactions, forming dimers and displaying specific spatial arrangements in their crystal packing (Ahmed et al., 2016).
Chemical Reactions and Properties
Oxazoline derivatives participate in various chemical reactions, such as nucleophilic ring opening, which leads to the synthesis of novel heterocyclic scaffolds. These reactions are facilitated by the oxazoline ring's reactivity, particularly the electrophilic carbon atom adjacent to the oxygen atom, making it susceptible to attack by nucleophiles. This reactivity pattern enables the synthesis of diverse heterocycles with potential applications in medicinal chemistry and material science (Amareshwar et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antidepressant and Anti-anxiety Agents : A study synthesized isoxazoline derivatives, including similar compounds to the one , evaluating their antidepressant and antianxiety activities. They showed moderate to significant activities, comparable to reference drugs like imipramine and diazepam (Kumar, 2013).
Chiral Building Block : Methioninol was converted into a compound structurally similar to "(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine," which can act as a new chiral building block for further chemical synthesis (Dehmlow & Westerheide, 1992).
Antibacterial Activity : Novel heterocyclic compounds with a structural fragment similar to the oxazol-2-ylamine were synthesized and showed good antibacterial activity against various bacteria (Mehta, 2016).
Nucleophilic Heteroaromatic Substitution : A study explored the nucleophilic heteroaromatic substitution of a related compound, focusing on the solvent effect on the regiochemistry of the addition reaction (Hauck & Giam, 1984).
Antidepressant and Antianxiety Activities : Another study synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including compounds with structural similarities, and evaluated their antidepressant and antianxiety activities (Kumar et al., 2017).
Corrosion Inhibition : Oxazole derivatives, akin to the compound , have been studied as corrosion inhibitors on mild steel in a hydrochloric acid medium. These compounds significantly reduce corrosion rates (Rahmani et al., 2018).
Electronic Structure Analysis : A study investigated the electronic structure of mono- and bisoxazolines, which can offer insights into the properties of similar compounds (Kovač et al., 1999).
Steric and Electronic Effects in Hydrolysis and Aminolysis : This study explored the kinetics and mechanism of hydrolysis and aminolysis of oxazol-5-ones, which are structurally related to the compound . It provided insights into steric and electronic effects on these reactions (Sedlák et al., 2005).
Safety And Hazards
This involves studying the safety profile of the compound. It includes its toxicity, flammability, environmental impact, handling precautions, etc.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications of the compound, areas where further research is needed, etc.
Please note that the availability of this information depends on the extent of research done on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied or a specific aspect of the compound you are interested in, please provide more details. I’ll do my best to provide the information you’re looking for.
Eigenschaften
IUPAC Name |
(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKFUBXESWHSL-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1COC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)
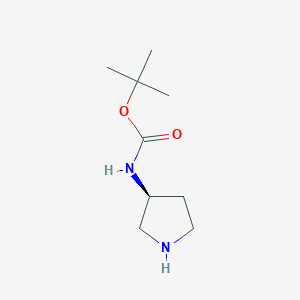
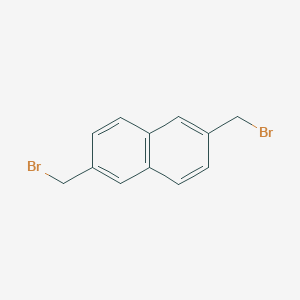
![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
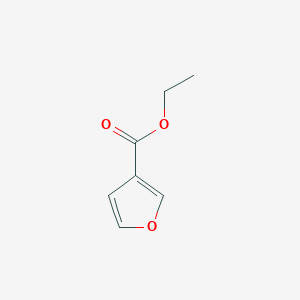
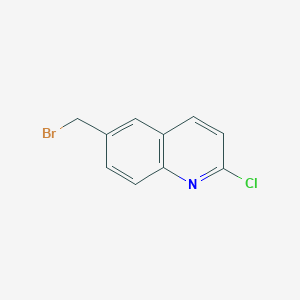
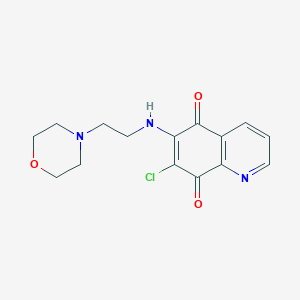
![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)
